[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride
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Overview
Description
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, followed by selective functionalization to introduce the ethenyl group.
Introduction of the quinoline moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the quinoline ring to the bicyclic core.
Methoxylation and trimethylsilylation: These steps are carried out under specific conditions to ensure the correct placement of the methoxy and trimethylsilane groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trimethylsilane groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and bicyclic derivatives.
Scientific Research Applications
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of [(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, modulating their activity. The bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity and selectivity. Pathways involved may include neurotransmitter modulation and anti-inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide
- N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-thiophenesulfonamide
Uniqueness
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride is unique due to its combination of a bicyclic framework and a quinoline moiety, which imparts specific chemical properties and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C23H33ClN2O2Si |
---|---|
Molecular Weight |
433.1 g/mol |
IUPAC Name |
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride |
InChI |
InChI=1S/C23H32N2O2Si.ClH/c1-6-16-15-25-12-10-17(16)13-22(25)23(27-28(3,4)5)19-9-11-24-21-8-7-18(26-2)14-20(19)21;/h6-9,11,14,16-17,22-23H,1,10,12-13,15H2,2-5H3;1H/t16-,17-,22+,23-;/m0./s1 |
InChI Key |
XQRZIMJKWNHQCI-MROXYWGCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O[Si](C)(C)C.Cl |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[Si](C)(C)C.Cl |
Origin of Product |
United States |
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